7-Ethylisoquinolin-1-amine
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Overview
Description
7-Ethylisoquinolin-1-amine is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Ethylisoquinolin-1-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, metal-catalyzed cyclization reactions, such as those using palladium or copper catalysts, are commonly used . These methods allow for the large-scale production of isoquinoline derivatives with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Ethylisoquinolin-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives, N-oxides.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated or acylated isoquinolines.
Scientific Research Applications
7-Ethylisoquinolin-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and DNA intercalators . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its use in the synthesis of various alkaloids and pharmaceuticals.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often found in natural alkaloids with significant biological activity.
Uniqueness: 7-Ethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 7-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isoquinoline derivatives .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
7-ethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
FGVGCCJGNFVKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN=C2N |
Origin of Product |
United States |
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